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Compound of Interest

Compound Name:
(2S)-Pyrrolidine-1,2-

dicarbaldehyde

CAS No.: 88218-11-5

Cat. No.: B14384569

Get Quote

Executive Summary
1,2-Diformylpyrrolidine (systematically known as (S)-1-formylpyrrolidine-2-carbaldehyde or N-

formyl-L-prolinal) is a high-value chiral building block derived from L-proline. It is distinguished

by its dual-formyl functionality: a reactive C2-aldehyde handle for carbon chain extension and a

robust N-formyl group that serves as both a protecting group and a latent methyl source.

This guide details the synthesis, structural properties, and application of 1,2-diformylpyrrolidine

in the asymmetric synthesis of pyrrolidine alkaloids (e.g., hygrine, cuscohygrine) and bioactive

peptidomimetics.

Part 1: Structural Integrity & Properties
Chemical Identity[1]

IUPAC Name: (2S)-1-Formylpyrrolidine-2-carbaldehyde

Common Name: N-Formyl-L-prolinal
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CAS Number: 55589-62-3 (for the (S)-enantiomer)

Molecular Formula: C₆H₉NO₂

Molecular Weight: 127.14 g/mol

Conformational Analysis
The utility of 1,2-diformylpyrrolidine in asymmetric synthesis is governed by the rotameric

equilibrium of the N-formyl amide bond.

Rotamers: The compound exists as a mixture of cis and trans rotamers (relative to the N-

C=O bond).

Stereoelectronic Effect: The trans-rotamer typically exposes the C2-aldehyde to nucleophilic

attack from the Re-face, controlled by the steric bulk of the pyrrolidine ring, ensuring high

diastereoselectivity in addition reactions (e.g., Grignard, Wittig).

Part 2: Synthesis of the Building Block
The synthesis preserves the chiral center of L-proline. The protocol involves three distinct

stages: N-formylation, carboxyl reduction, and alcohol oxidation.

Experimental Protocol: Synthesis of (S)-N-
Formylprolinal
Step 1: N-Formylation of L-Proline
Objective: Protect the amine while installing the carbon source for future N-methylation.

Reagents: L-Proline (1.0 equiv), Formic acid (excess), Acetic anhydride (1.2 equiv).

Procedure:

Dissolve L-proline in formic acid at 0°C.

Add acetic anhydride dropwise (exothermic).

Stir at 0°C for 1 hour, then warm to RT for 12 hours.
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Concentrate in vacuo to yield N-Formyl-L-proline as a white solid/oil.

Yield: >95%.[1][2]

Step 2: Reduction to N-Formyl-L-Prolinol
Objective: Reduce the carboxylic acid without reducing the N-formyl amide.

Reagents: N-Formyl-L-proline (1.0 equiv), BH₃·THF or ClCOOEt/NaBH₄ (Mixed Anhydride

method).

Procedure (Mixed Anhydride):

Dissolve N-Formyl-L-proline in THF/Et₃N at -10°C.

Add ethyl chloroformate; stir 30 min to form the mixed anhydride.

Filter salts, then add NaBH₄ (in water) dropwise to the filtrate at 0°C.

Extract with DCM.

Product:N-Formyl-L-prolinol (Colorless oil).

Step 3: Swern Oxidation to N-Formylprolinal
Objective: Selective oxidation of the primary alcohol to the aldehyde.

Reagents: Oxalyl chloride (1.1 equiv), DMSO (2.2 equiv), Et₃N (5 equiv), DCM.

Procedure:

Cool oxalyl chloride in DCM to -78°C.

Add DMSO dropwise; stir 15 min.

Add N-Formyl-L-prolinol (in DCM) dropwise; stir 45 min at -78°C.

Add Et₃N; warm to 0°C.

Quench with saturated NH₄Cl.[3]
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Purification: Flash chromatography (EtOAc/Hexane).

Result:(S)-1-Formylpyrrolidine-2-carbaldehyde.

Part 3: Applications in Asymmetric Synthesis
Reaction Manifold
The 1,2-diformylpyrrolidine scaffold offers two orthogonal reaction vectors:

C2-Aldehyde: Accepts nucleophiles (Wittig, Grignard, Aldol) to extend the carbon skeleton.

N-Formyl Group: Stable to mild nucleophiles but can be reduced to an N-Methyl group (using

LiAlH₄) or hydrolyzed to the free amine (using HCl).

Case Study: Synthesis of (-)-Hygrine
This protocol demonstrates the use of 1,2-diformylpyrrolidine to synthesize the alkaloid

Hygrine.

Step A: Wittig Olefination

Reaction: React N-formylprolinal with (triphenylphosphoranylidene)acetone.

Mechanism: The ylide attacks the C2-aldehyde. The chiral center at C2 directs the geometry.

Product: N-Formyl-2-(3-oxobut-1-enyl)pyrrolidine.

Step B: Hydrogenation & Reduction

Reaction: Catalytic hydrogenation (Pd/C, H₂) followed by LiAlH₄ reduction.

Outcome:

H₂/Pd reduces the alkene to a saturated alkane.

LiAlH₄ reduces the N-Formyl group to an N-Methyl group.
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Note: The ketone must be protected or re-oxidized if reduced during LiAlH₄ treatment.

Alternatively, use a milder reduction for N-CHO -> N-Me (e.g., Red-Al).

Final Product: (-)-Hygrine.

Visualization of Synthesis Pathway
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(Starting Material) N-Formyl-L-ProlineHCOOH, Ac2O N-Formyl-L-Prolinol

1. ClCOOEt
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(N-Formylprolinal)

Swern Oxidation
(DMSO, (COCl)2) Alkene Intermediate

Wittig Reaction
(Ph3P=CH-CO-Me) (-)-Hygrine

(Alkaloid)

1. H2/Pd (Alkene red.)
2. LiAlH4 (N-CHO -> N-Me)
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Caption: Synthesis of N-formylprolinal from L-Proline and its conversion to the alkaloid Hygrine.

Part 4: Technical Specifications & Data
Physical Data Table

Property Value Notes

Appearance Pale yellow oil
Oxidizes slowly in air; store

under Argon.

Boiling Point 100–105°C (0.5 mmHg)
High vacuum required for

distillation.

Optical Rotation
(c=1, CHCl₃). Highly

dependent on purity.

Solubility DCM, THF, EtOAc Poor solubility in hexane/water.

Stability Moderate

Aldehyde is prone to

racemization if treated with

strong base.

Handling & Storage
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
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Racemization Risk: Avoid strong bases (e.g., NaH, LDA) unless necessary for specific

enolate formation. The C2-proton is acidic due to the adjacent aldehyde and electron-

withdrawing N-formyl group.

Purification: Silica gel chromatography is effective. Neutralize silica with 1% Et₃N to prevent

acid-catalyzed decomposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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